Arsine, chloro(2-chlorovinyl)phenyl-
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Overview
Description
. It is a highly toxic and volatile liquid that was historically used as a chemical warfare agent. The compound is known for its blistering effects on the skin and mucous membranes, making it a potent vesicant.
Preparation Methods
The synthesis of Arsine, chloro(2-chlorovinyl)phenyl- typically involves the reaction of arsenic trichloride with acetylene in the presence of a suitable catalyst . The reaction can be represented as follows:
AsCl3+C2H2→ClCH=CHAsCl2
This process can yield various byproducts, including bis(2-chlorovinyl)arsinous chloride and tris(2-chlorovinyl)arsine . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Arsine, chloro(2-chlorovinyl)phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be easily oxidized to form 2-chlorovinylarsenous oxide.
Hydrolysis: In the presence of water, it hydrolyzes to form hydrochloric acid and chlorovinylarsenous oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, oxygen, and various nucleophiles. The major products formed from these reactions are typically arsenic oxides and substituted arsenic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Arsine, chloro(2-chlorovinyl)phenyl- involves its interaction with cellular components, leading to cell damage and death. The compound reacts with thiol groups in proteins, disrupting their function and leading to cellular toxicity . It also generates reactive oxygen species, causing oxidative stress and further cellular damage .
Comparison with Similar Compounds
Arsine, chloro(2-chlorovinyl)phenyl- is similar to other organoarsenic compounds such as:
Lewisite 2: Another chemical warfare agent with similar toxicological properties.
Lewisite 3: A related compound with multiple chlorovinyl groups attached to arsenic.
What sets Arsine, chloro(2-chlorovinyl)phenyl- apart is its specific chemical structure and the unique combination of its vesicant and toxic properties .
Properties
CAS No. |
64049-07-6 |
---|---|
Molecular Formula |
C8H7AsCl2 |
Molecular Weight |
248.97 g/mol |
IUPAC Name |
chloro-[(E)-2-chloroethenyl]-phenylarsane |
InChI |
InChI=1S/C8H7AsCl2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H/b7-6+ |
InChI Key |
DMISEIAWVISFDI-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[As](/C=C/Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)[As](C=CCl)Cl |
Origin of Product |
United States |
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